6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide

Kappa opioid receptor Functional antagonism GTP-γ-S assay

6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide (CHEMBL237066, CAS 204592-27-8, MW 347.4 g/mol, C21H21N3O2) is a synthetic small-molecule belonging to the carboxamido-biaryl ether chemotype, a structurally novel class of opioid receptor antagonists (OpRAs) bearing no scaffold resemblance to morphinan alkaloids or endogenous opioid peptides. The compound was disclosed as part of a medicinal chemistry program at Eli Lilly and Company and exhibits functional antagonist activity at the human kappa opioid receptor (KOR) with a Ki of 18 nM in a [35S]GTP-γ-S binding assay, alongside binding affinity for KOR of 136 nM in a [3H]diprenorphine displacement assay performed in CHO cells expressing the cloned human receptor.

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
Cat. No. B1461729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)N
InChIInChI=1S/C21H21N3O2/c22-21(25)18-8-11-20(24-15-18)26-19-9-6-16(7-10-19)12-13-23-14-17-4-2-1-3-5-17/h1-11,15,23H,12-14H2,(H2,22,25)
InChIKeyFCDWJNPFPYAKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide for Opioid Receptor Antagonism Research: Chemotype and Core Identity


6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide (CHEMBL237066, CAS 204592-27-8, MW 347.4 g/mol, C21H21N3O2) is a synthetic small-molecule belonging to the carboxamido-biaryl ether chemotype, a structurally novel class of opioid receptor antagonists (OpRAs) bearing no scaffold resemblance to morphinan alkaloids or endogenous opioid peptides [1]. The compound was disclosed as part of a medicinal chemistry program at Eli Lilly and Company and exhibits functional antagonist activity at the human kappa opioid receptor (KOR) with a Ki of 18 nM in a [35S]GTP-γ-S binding assay, alongside binding affinity for KOR of 136 nM in a [3H]diprenorphine displacement assay performed in CHO cells expressing the cloned human receptor [2].

Why 6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide Cannot Be Replaced by Generic Opioid Antagonists in Targeted Research


Opioid receptor antagonists span multiple chemotypes—morphinans (e.g., naloxone, naltrexone), trans-(1S,2S)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide-derived series (e.g., U50,488H-related structures), and the structurally distinct carboxamido-biaryl ethers—each with divergent receptor subtype selectivity profiles, binding kinetics, and functional signaling bias [1]. The title compound belongs to the carboxamido-biaryl ether class, which was specifically designed to achieve a balanced multi-receptor pan-antagonist profile across mu, kappa, and delta opioid receptors without relying on the morphinan pharmacophore [1]. Substituting a generic KOR antagonist such as nor-binaltorphimine (nor-BNI) or JDTic for this compound would introduce a fundamentally different selectivity fingerprint (long-acting KOR-selective vs. balanced pan-opioid antagonism), different CNS penetration kinetics, and distinct off-target liability profiles, rendering experimental or pharmacological conclusions non-transferable across chemotypes [1]. The quantitative evidence below identifies the specific, measurable dimensions where this compound differentiates from in-class and out-of-class alternatives.

Quantitative Differentiation Evidence for 6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide vs. Closest Analogs and Alternatives


KOR Functional Antagonism Potency: Carboxamido-Biaryl Ether vs. Morphinan Scaffold Baselines

6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide exhibits potent functional antagonist activity at the human kappa opioid receptor (KOR) with a Ki of 18 nM measured in a [35S]GTP-γ-S binding assay in CHO cells expressing the human KOR [1]. This functional Ki value represents a 7.6-fold improvement over the compound's own binding affinity (Ki = 136 nM) determined by [3H]diprenorphine displacement in the same cellular background [1], indicating significant functional efficacy coupling. For context, the classical morphinan antagonist naloxone exhibits a reported KOR Ki of approximately 2–5 nM in radioligand binding assays, but its functional antagonism potency can vary depending on the assay endpoint; the carboxamido-biaryl ether scaffold achieves nanomolar functional antagonism without relying on the morphinan pharmacophore [2].

Kappa opioid receptor Functional antagonism GTP-γ-S assay

Scaffold Novelty Differentiation: Carboxamido-Biaryl Ether vs. Morphinan and Peptide-Derived KOR Antagonists

The carboxamido-biaryl ether chemotype, to which 6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide belongs, was explicitly characterized as a 'structurally unique and new class of opioid receptor antagonists (OpRAs) that bear no structural resemblance with morphine or endogenous opioid peptides' [1]. This scaffold is built around a central biaryl ether linkage connecting a nicotinamide head group to a phenoxy tail bearing an amine tether, with the structure-activity relationship (SAR) demonstrating that para-substituted aryloxyaryl primary carboxamides with an amine tether on the distal phenyl ring are optimal for potent in vitro functional antagonism against all three opioid receptor subtypes [1]. In contrast, classical KOR antagonists such as nor-binaltorphimine (nor-BNI) and JDTic are derived from the morphinan scaffold and exhibit long-acting, pseudo-irreversible KOR antagonism with slow onset kinetics, while LY255582 and similar compounds belong to the trans-(1S,2S)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide class [2]. The carboxamido-biaryl ethers represent a chemotype with distinct physicochemical properties, synthetic accessibility, and potentially different pharmacokinetic and receptor occupancy profiles compared to these established KOR antagonist classes [1].

Opioid receptor antagonist Non-morphinan scaffold Carboxamido-biaryl ether

Multi-Receptor Pan-Antagonist Profile vs. KOR-Selective Agents

The carboxamido-biaryl ether series, including 6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide, was identified as yielding potent receptor antagonists against mu, kappa, and delta opioid receptors [1]. The SAR study explicitly states that the para-substituted aryloxyaryl primary carboxamide bearing an amine tether on the distal phenyl ring was optimal for potent in vitro functional antagonism against all three opioid receptor subtypes [1]. This balanced pan-opioid antagonist profile contrasts sharply with highly KOR-selective agents such as nor-BNI (KOR Ki ~0.5 nM; mu/KOR selectivity >100-fold) and JDTic (KOR Ki ~0.3 nM; mu/KOR ~200-fold, delta/KOR >500-fold), as well as with mu-preferring antagonists such as naloxone and naltrexone [2]. For experimental paradigms requiring simultaneous blockade of mu, kappa, and delta opioid receptors without the confounding factor of differential receptor occupancy kinetics inherent to selective agents, this compound's balanced multi-receptor antagonism provides a distinct pharmacological tool.

Opioid receptor subtypes Pan-antagonist Mu, kappa, delta selectivity

Binding vs. Functional Assay Differential: Evidence for Functional Efficacy Coupling at KOR

A direct comparison of binding affinity and functional antagonist potency for 6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide at the human KOR reveals a notable divergence: the functional Ki of 18 nM ([35S]GTP-γ-S assay) is 7.6-fold more potent than the binding Ki of 136 nM ([3H]diprenorphine displacement) when both are measured in CHO cells expressing human KOR [1]. This potency shift between binding and functional readouts—where functional antagonism exceeds binding affinity—is consistent with efficient receptor coupling and may reflect the compound's inverse agonist or antagonist efficacy profile at the KOR G-protein signaling pathway. Compounds such as the KOR-selective antagonist JDTic show a different pattern, with binding affinity (Ki ~0.3 nM) and functional antagonism (IC50 ~0.9 nM in [35S]GTP-γ-S) both in the sub-nanomolar range and more closely aligned [2]. The divergence pattern observed for the target compound may offer a distinct pharmacological signature relevant for studies of ligand-biased signaling at the KOR.

Functional selectivity Binding affinity GTP-γ-S

Synthetic Accessibility and Scalability via Patent-Disclosed Routes

The synthesis of 6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide has been reported with a described yield of 83% (19.74 g isolated) using a coupling-based synthetic route, with full characterization by 1H NMR and mass spectrometry (m/z = 348.1 [M+1]) . The key 1H NMR signals (CDCl3) include: δ 8.58 (d, 1H), 8.15 (dd, 1H), 7.34-7.24 (m, 7H), 7.06 (d, 2H), 6.93 (d, 1H), 6.08 (br s, 2H), 3.82 (s, 2H), 2.92 (t, 2H), 2.84 (t, 2H), 1.33 (br s, 1H) . The carboxamido-biaryl ether scaffold is constructed via modular coupling of the nicotinamide and phenoxy moieties, which is synthetically more tractable than the multi-step total syntheses required for morphinan-based KOR antagonists such as nor-BNI (typically requiring >10 synthetic steps from natural product precursors) [1]. This modularity may translate to greater chemical supplier accessibility and lower cost for bulk procurement in large-scale screening campaigns.

Synthetic chemistry Scale-up Carboxamido-biaryl ether synthesis

Optimal Procurement and Application Scenarios for 6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide Based on Differentiated Evidence


Non-Morphinan KOR Tool Compound for Behavioral Pharmacology Studies Requiring Pan-Opioid Antagonism

Investigators studying opioid receptor contributions to feeding behavior, stress responses, or drug reinstatement paradigms where simultaneous mu, kappa, and delta receptor blockade is desired can deploy 6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide as a structurally novel pan-antagonist that avoids the confounding pharmacokinetic and off-target variables associated with morphinan-based agents [1]. The balanced multi-receptor antagonism profile established in the primary SAR series [1] supports its use in experimental designs where compensatory signaling through unblocked opioid receptor subtypes must be minimized.

Chemical Biology Probe Development on a Synthetically Accessible Non-Morphinan Scaffold

Medicinal chemistry groups seeking a KOR-active starting point for structure-activity relationship (SAR) exploration or probe development can leverage the modular carboxamido-biaryl ether scaffold, which offers three independently variable regions (nicotinamide head, biaryl ether linker, and amine-tethered phenoxy tail) with a demonstrated synthetic yield of 83% at multi-gram scale [1]. This contrasts with the limited derivatization possibilities of morphinan-based antagonists, whose rigid pentacyclic core restricts SAR diversification [2].

In Vitro Functional Assay Calibration Where Functional Potency Exceeds Binding Affinity

For laboratories running [35S]GTP-γ-S functional antagonist assays at the human KOR, this compound provides a distinct calibration tool exhibiting a 7.6-fold functional-to-binding potency ratio [1], enabling researchers to benchmark their assay systems against a compound with documented functional efficacy coupling. This property is particularly relevant for screening cascades where functional readouts are the primary decision-making endpoint and where compounds with divergent binding and functional profiles help validate assay sensitivity to inverse agonism or antagonist efficacy [1].

Comparator Compound for Profiling Novel KOR Antagonist Chemotypes

Drug discovery programs developing next-generation KOR antagonists can employ 6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide as a structurally distinct reference compound from the carboxamido-biaryl ether class to benchmark target engagement and functional antagonism against both morphinan-derived (nor-BNI, JDTic) and benzeneacetamide-derived (LY255582) KOR antagonists [1][2]. Its unique scaffold identity and documented dual binding/functional data make it a valuable cross-chemotype comparator for selectivity panel profiling.

Quote Request

Request a Quote for 6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.